
4-(4-Bromophenoxy)aniline
Overview
Description
4-(4-Bromophenoxy)aniline, also known as 4-bromo-o-anisidine, is a widely used chemical compound in the field of synthetic organic chemistry. It is a highly reactive compound and has been used in a variety of applications, ranging from the synthesis of pharmaceuticals to the production of dyes and pigments.
Scientific Research Applications
Sonolysis in Aqueous Solutions
Jiang, Pétrier, and Waite (2002) studied the sonolysis of aromatic compounds, which is relevant to 4-(4-Bromophenoxy)aniline due to its structural similarity. They focused on the degradation of 4-nitrophenol (4-NP) and aniline in oxygen-saturated aqueous solutions, revealing insights into the degradation kinetics under ultrasonic irradiation. This research has implications for the environmental processing of similar compounds like this compound (Jiang, Pétrier, & Waite, 2002).
Detection of Biomarkers in Urine
Jin and Yan (2021) developed a bi-functionalized luminescent metal-organic framework for detecting 4-Aminophenol, a biomarker of aniline, in urine. This research is pertinent for this compound, given its structural relationship with aniline. The detection method could be adapted for monitoring related compounds in biological samples (Jin & Yan, 2021).
Catalytic Oxidation Studies
Zhang et al. (2009) investigated the use of Fe3O4 magnetic nanoparticles for the removal of phenolic and aniline compounds from aqueous solutions. This study demonstrates the potential of nanotechnology in catalytic oxidation processes, which might be applicable to compounds like this compound (Zhang et al., 2009).
Spectroscopic and Theoretical Analysis
Finazzi et al. (2003) conducted infrared spectroscopic studies and theoretical calculations on N-phenoxyethylanilines, a class of compounds related to this compound. This research provides a deeper understanding of the vibrational, geometrical, and electronic properties of similar molecules, which could be crucial for developing new materials or analytical techniques (Finazzi et al., 2003).
Electrochemical Studies
Mu (2004) explored the electrochemical copolymerization of aniline and o-aminophenol, which is relevant to understanding the electrochemical behavior of compounds like this compound. This research might have applications in the development of new polymers or electrochemical sensors (Mu, 2004).
Role in Oxidative Stress in Yeast
Brennan and Schiestl (1997) studied the effects of aniline and its metabolites in generating oxidative stress in yeast. Since this compound is structurally related to aniline, insights from this study might be relevant in understanding its biological interactions, particularly in oxidative stress-related pathways (Brennan & Schiestl, 1997).
Mechanism of Action
Safety and Hazards
4-(4-Bromophenoxy)aniline is classified as Acute Tox. 4 Oral - Skin Sens. 1, indicating it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves .
Relevant Papers Unfortunately, specific papers relevant to this compound were not identified in the search results .
Properties
IUPAC Name |
4-(4-bromophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMNUMBREHBKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353940 | |
| Record name | 4-(4-bromophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31465-35-7 | |
| Record name | 4-(4-Bromophenoxy)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31465-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-bromophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


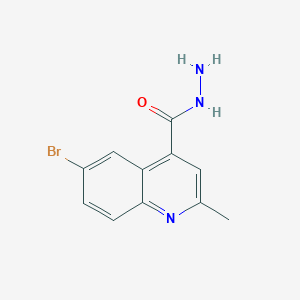
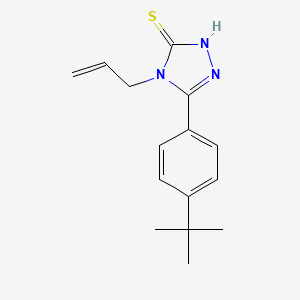
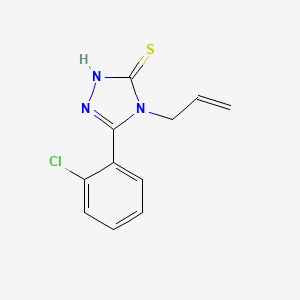
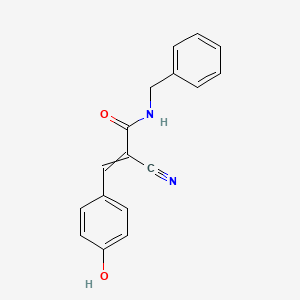

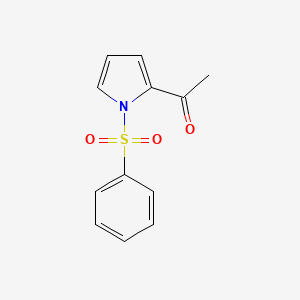
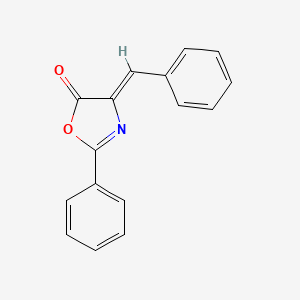
![6-Chloroimidazo[2,1-b]thiazole](/img/structure/B1269241.png)
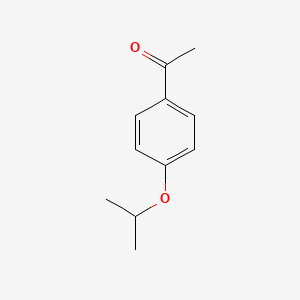


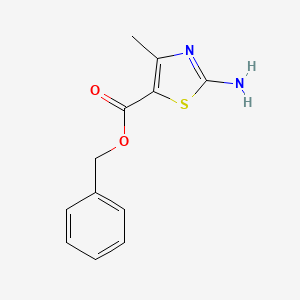
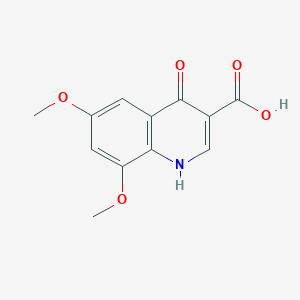
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269256.png)
